(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone UR-144 (Item No. 11502) and XLR11 (Item No. 11565) are potent synthetic cannabinoids (CBs) that have been identified as adulterants of herbal products. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is the scaffold for UR-144, XLR11, and a number of additional synthetic CBs. The tetramethylcyclopropyl group typically confers selectivity for the peripheral CB2 receptor. However, the addition of substituents at the N1-amine of the aminoalkylindole group is necessary for high affinity at either CB1 or CB2. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 895152-66-6
VCID: VC0149662
InChI: InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3
SMILES: CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol

(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

CAS No.: 895152-66-6

Reference Standards

VCID: VC0149662

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone - 895152-66-6

CAS No. 895152-66-6
Product Name (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
IUPAC Name 1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone
Standard InChI InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3
Standard InChIKey WYZQBEQQQKCTHM-UHFFFAOYSA-N
SMILES CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C
Canonical SMILES CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C
Appearance Assay:≥98%A crystalline solid
Description UR-144 (Item No. 11502) and XLR11 (Item No. 11565) are potent synthetic cannabinoids (CBs) that have been identified as adulterants of herbal products. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is the scaffold for UR-144, XLR11, and a number of additional synthetic CBs. The tetramethylcyclopropyl group typically confers selectivity for the peripheral CB2 receptor. However, the addition of substituents at the N1-amine of the aminoalkylindole group is necessary for high affinity at either CB1 or CB2. This product is intended for forensic and research applications.
Synonyms 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)-methanone
PubChem Compound 24756409
Last Modified Nov 11 2021
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